2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
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Description
2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21ClN4O6 and its molecular weight is 508.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening of Oxadiazole Derivatives
A study explored the synthesis of oxadiazole derivatives and their biological screening against enzymes like acetylcholinesterase (AChE), showcasing their potential utility in enzyme inhibition studies. This research paves the way for further exploration of these compounds in the context of therapeutic agents targeting neurological disorders (Rehman et al., 2013).
Antimicrobial and Analgesic Agents
Another research effort focused on synthesizing novel benzodifuranyl and oxadiazepines derived from natural compounds, exhibiting significant anti-inflammatory and analgesic activities. These findings suggest their potential application in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of pyridine- and oxadiazole-containing materials in OLEDs were studied, indicating the role of such compounds in enhancing the efficiency of light-emitting devices. This research contributes to the development of advanced materials for electronic and photonic technologies (Wang et al., 2001).
NMR Study of Oxadiazole Derivatives
An NMR study of a novel oxadiazole derivative highlighted the importance of such analyses in understanding the molecular structure and properties of potential therapeutic agents. The study aids in the design and optimization of novel compounds with specific biological activities (Ying-jun, 2012).
Properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O6/c1-13-8-14(2)30(11-21(31)27-16-5-7-18(33-3)17(26)10-16)25(32)22(13)24-28-23(29-36-24)15-4-6-19-20(9-15)35-12-34-19/h4-10H,11-12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDQUGJAGSURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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